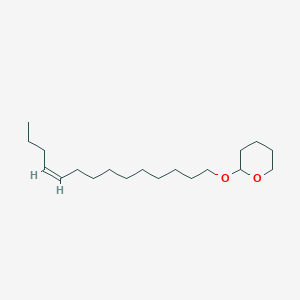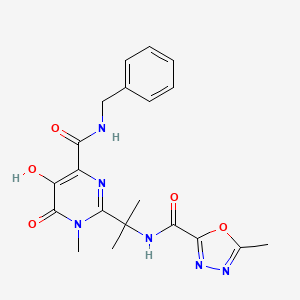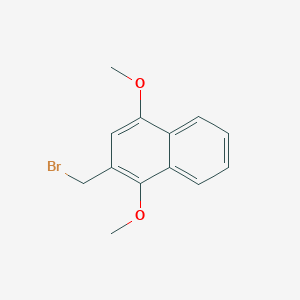
(Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran, commonly referred to as ZTT, is an organic compound that has been studied extensively for its diverse applications in the scientific community. It is a colorless liquid that is derived from the oxidation of tetradec-10-en-1-ol, a common starting material in organic synthesis. ZTT has been used in a variety of fields, including organic and medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
ZTT has been used in a variety of scientific research applications, including organic and medicinal chemistry, biochemistry, and pharmacology. In organic chemistry, ZTT has been used as a reagent for the synthesis of various organic compounds. In medicinal chemistry, it has been used as an intermediate in the synthesis of various drugs. In biochemistry, ZTT has been used as a substrate for the study of various enzymes. In pharmacology, it has been used to study the effects of various drugs on the body.
Mécanisme D'action
The exact mechanism of action of ZTT is not yet known, but it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs. It is thought to interact with the active site of certain enzymes, preventing them from catalyzing the reactions necessary for drug metabolism. This inhibition of drug metabolism can lead to an increase in the bioavailability of certain drugs, making them more effective.
Biochemical and Physiological Effects
The biochemical and physiological effects of ZTT are currently not well understood. However, it is thought to inhibit the metabolism of certain drugs, leading to an increase in their bioavailability. This can result in an increased therapeutic effect of the drug, as well as an increased risk of side effects. Additionally, ZTT has been shown to increase the solubility of certain drugs, allowing them to be more easily absorbed by the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ZTT in lab experiments is its low cost and ease of synthesis. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, there are some limitations to its use in lab experiments. For example, it has been shown to inhibit the metabolism of certain drugs, making it unsuitable for use in experiments involving drug metabolism. Additionally, its solubility in water is limited, making it difficult to use in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of ZTT. One potential application is the development of new drugs and drug delivery systems. ZTT could be used to increase the solubility of certain drugs, making them easier to deliver to the body. Additionally, it could be used to inhibit the metabolism of certain drugs, allowing them to remain active in the body for longer periods of time. Finally, ZTT could be used to study the effects of various drugs on the body, as well as the biochemical and physiological effects of various compounds.
Méthodes De Synthèse
The most common method for the synthesis of ZTT is the oxidation of tetradec-10-en-1-ol using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction is typically performed in an aqueous solution at room temperature in the presence of an acid catalyst, such as sulfuric acid. The reaction produces a mixture of ZTT and tetradec-10-en-1-yl alcohol, which can be separated using silica gel chromatography. Other methods for the synthesis of ZTT include the oxidation of tetradec-10-en-1-ol with hydrogen peroxide and the oxidative cleavage of tetradec-10-en-1-yl acetate.
Propriétés
IUPAC Name |
2-[(Z)-tetradec-10-enoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h4-5,19H,2-3,6-18H2,1H3/b5-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKSPTBTIWXWFS-PLNGDYQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\CCCCCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)

